molecular formula C10H9ClFN3 B2832570 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 1001757-53-4

4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No. B2832570
CAS RN: 1001757-53-4
M. Wt: 225.65
InChI Key: QQJBDSCPPXFDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine (4-Cl-1-FBP) is an organofluorine compound that has been studied for its potential applications in scientific research. It is an important building block for the preparation of various organic compounds, and its synthesis method has been well established. 4-Cl-1-FBP has also been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Structural and Spectroscopic Analysis

Research on compounds structurally related to 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine includes the study of their crystal structure and spectroscopic properties. For instance, the compound 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been analyzed for its conformation and intramolecular interactions, highlighting its potential for further chemical modifications and applications in material science or pharmaceuticals (Abdel-Wahab et al., 2013).

Synthetic Applications

The synthesis of new azo Schiff bases from pyrazole derivatives, including structures similar to 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine, has been explored. These compounds, characterized by their spectroscopic properties, serve as valuable intermediates in organic synthesis and have potential applications in the development of dyes, pigments, and sensors (Özkınalı et al., 2018).

Pharmacological Research

The compound LY2784544, structurally related to 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine, has been identified as a novel GPR39 agonist. This discovery expands the understanding of small molecule modulation of G protein-coupled receptors, with implications for therapeutic applications in metabolic diseases and possibly beyond (Sato et al., 2016).

Anti-inflammatory and Analgesic Activities

Compounds derived from the structural framework of 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine have been investigated for their anti-inflammatory and analgesic properties. Such studies contribute to the development of new therapeutic agents for the treatment of inflammation and pain (Khalifa & Abdelbaky, 2008).

Material Science Applications

The synthesis of 3-amino-4-fluoropyrazoles, including derivatives of 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine, showcases their utility as building blocks in medicinal chemistry. These compounds are of interest for the development of materials with specific electronic or photonic properties, furthering applications in material science (Surmont et al., 2011).

Catalysis and Organic Transformations

Research into the diversity synthesis of pyrimido[4,5-b][1,6]naphthyridine derivatives underlines the utility of fluoro-substituted pyrazoles in catalysis and organic transformations. These studies not only expand the chemical toolbox available to synthetic chemists but also highlight the versatility of compounds like 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine in facilitating diverse chemical reactions (Han et al., 2009).

properties

IUPAC Name

4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJBDSCPPXFDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine

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